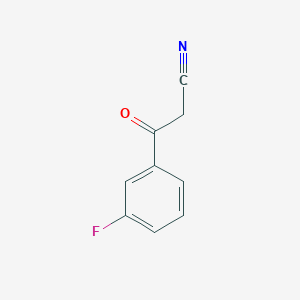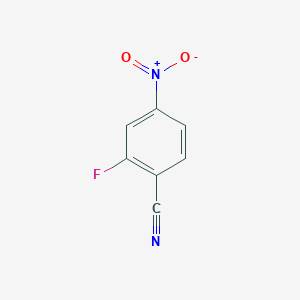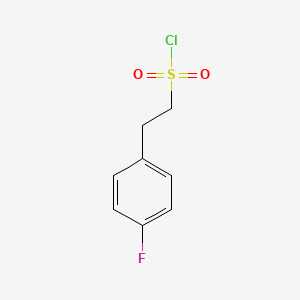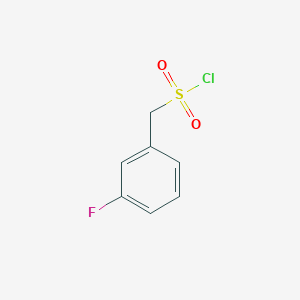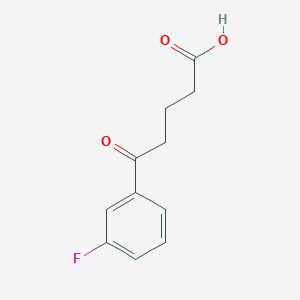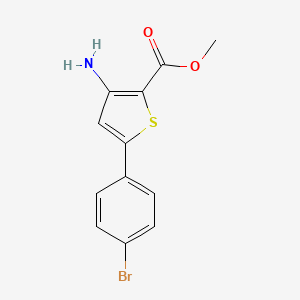
Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Übersicht
Beschreibung
The compound "Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate" is a thiophene derivative, which is a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Thiophene derivatives are characterized by a thiophene ring, which is a five-membered heterocycle containing sulfur. The specific compound is substituted with an amino group and a bromophenyl group, indicating potential reactivity and utility in further chemical synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions, such as the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. For example, a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized through the Suzuki coupling of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . This method could potentially be adapted for the synthesis of "Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. For instance, the crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, revealed a thiophene ring substituted with amino and methyl ester groups, with the carbonyl group having a cis orientation to the double bond . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are useful for introducing different functional groups into the molecule. For example, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized by reacting methyl 3-aminothiophene-2-carboxylate with diaryl-1,2,4-triazine-5-carbonitriles . Such reactions expand the chemical versatility of thiophene derivatives and enable the synthesis of compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the thiophene ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's stability and its interaction with other molecules. For instance, the anti-proliferative activity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes against specific tumor cell types demonstrates the biological relevance of these compounds . Additionally, the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates provide insights into their stability under electron impact and chemical ionization conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a compound that has been utilized in various synthesis and structural studies. For instance, in the synthesis of thiophene derivatives, such as 5-[(thiophen-3-yl)amino]-1,2,4-triazines, it served as a key starting material. These compounds, synthesized through solvent-free reactions, offer potential applications in various fields due to their unique chemical structures (Krinochkin et al., 2021). Additionally, the crystal structure of similar compounds, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was studied, revealing insights into the molecular arrangement and intermolecular interactions, which is crucial for understanding its chemical behavior (Vasu et al., 2004).
Pharmacological Potential
The pharmacological properties of thiophene derivatives, including those structurally related to Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, have been explored. For example, the study of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives revealed that certain compounds in this class exhibit significant anti-tumor activity, selectively inhibiting the proliferation of various tumor cell lines, including T-lymphoma/leukemia cells (Thomas et al., 2014). Another research highlighted the pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, demonstrating their potential as novel therapeutic agents (Thomas et al., 2017).
Biological and Antibacterial Activity
Thiophene-containing compounds, including those related to Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, have been studied for their diverse biological activities. For instance, the synthesis and bioassay of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties revealed significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Mabkhot et al., 2017).
Toxicological Studies
The genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, closely related to the compound , have been assessed using various in vitro and in silico methodologies. These studies are crucial for evaluating the safety profile of these compounds, especially for their use in pharmaceuticals and other products (Lepailleur et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUSCMIMJCHEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374895 | |
| Record name | methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
CAS RN |
91076-95-8 | |
| Record name | methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91076-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



